molecular formula C7H8BrNO2S B8768157 5-Bromo-2-((methylsulfonyl)methyl)pyridine

5-Bromo-2-((methylsulfonyl)methyl)pyridine

Cat. No.: B8768157
M. Wt: 250.12 g/mol
InChI Key: SGVITBYXEZIURG-UHFFFAOYSA-N
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Description

5-Bromo-2-((methylsulfonyl)methyl)pyridine is a useful research compound. Its molecular formula is C7H8BrNO2S and its molecular weight is 250.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

5-bromo-2-(methylsulfonylmethyl)pyridine

InChI

InChI=1S/C7H8BrNO2S/c1-12(10,11)5-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3

InChI Key

SGVITBYXEZIURG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=NC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-2-fluoro-pyridine (2.00 g) dissolved in tetrahydrofuran (20 mL) was added dropwise to a solution of sodium hexamethyldisilazide (2 mol/L in tetrahydrofuran, 28.5 mL) in tetrahydrofuran (20 mL) cooled to ca. −17° C. Dimethylsulfone (4.30 g) was added and stirring continued in the cooling bath for 1 h. The cooling bath was then removed and the solution was stirred at room temperature for one more h. Aqueous NH4Cl solution and brine were added and the resulting mixture was extracted with ethyl acetate. The combined extracts were dried (MgSO4) and the solvent was evaporated. The residue was treated with little ethyl acetate to precipitate the title compound. Yield: 1.73 g (63% of theory); LC (method 3): tR=2.01 min; Mass spectrum (ESI+): m/z=250/252 (Br) [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Commercially available (5-bromopyridin-2-yl)methanol (2000 mg, 10.6 mmol) in CH2Cl2 (20 mL) is treated with di-isopropylethylamine (2.8 mL, 16 mmol) and methane sulfonylchloride (1.0 mL, 12.8 mmol) stirred for 1 hour and the solvent removed under reduced pressure. The crude solid is dissolved in dimethylformamide (10 mL) and treated with sodium methanesulfinate (4.39 g, 42.5 mmol), 18-crown-6 (580 mg, 2.13 mmol) and the mixture stirred at room temperature for 16 hours. The reaction mixture is diluted with ethyl acetate (20 mL), washed with water (20 mL) and brine(20 mL), dried over MgSO4, filtered, concentrated, and the crude material purified by column chromatography on silica gel eluting with a gradient of ethyl acetate/heptane to afford the title compound (2.12 g): m/z (Cl) 251 [M+H].
Quantity
2000 mg
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.39 g
Type
reactant
Reaction Step Two
Quantity
580 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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